molecular formula C8H5BrN2O B14369966 3-Bromo-4-phenyl-1,2,5-oxadiazole CAS No. 92408-33-8

3-Bromo-4-phenyl-1,2,5-oxadiazole

Cat. No.: B14369966
CAS No.: 92408-33-8
M. Wt: 225.04 g/mol
InChI Key: DVQICGCVQMETNE-UHFFFAOYSA-N
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Description

3-Bromo-4-phenyl-1,2,5-oxadiazole: is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the third position and a phenyl group at the fourth position of the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization of Amidoximes: One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives.

Industrial Production Methods: Industrial production methods for 3-Bromo-4-phenyl-1,2,5-oxadiazole typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently.

Scientific Research Applications

Chemistry: 3-Bromo-4-phenyl-1,2,5-oxadiazole is used as a building block in organic synthesis.

Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 3-Bromo-4-phenyl-1,2,5-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and the derivative used.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-phenyl-1,2,5-oxadiazole stands out due to its specific substitution pattern, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical functionalities .

Properties

CAS No.

92408-33-8

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

3-bromo-4-phenyl-1,2,5-oxadiazole

InChI

InChI=1S/C8H5BrN2O/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H

InChI Key

DVQICGCVQMETNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2Br

Origin of Product

United States

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